molecular formula C22H21N3O3S B12174029 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B12174029
M. Wt: 407.5 g/mol
InChI Key: VQSBOCXULZYYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features a thiazole ring and an indole moiety. Thiazole and indole derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The indole moiety can bind to receptors and modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
  • 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

What sets 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide apart is its unique combination of the thiazole and indole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S, and it possesses a unique structural configuration characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and an indole moiety. The combination of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC20H20N2O3SC_{20}H_{20}N_{2}O_{3}S
Molecular Weight364.45 g/mol
Density1.48 g/cm³
pKa7.37 (predicted)

Synthesis

The synthesis of this compound typically involves multiple reaction steps, including the formation of the thiazole ring and subsequent functionalization with acetamide and indole derivatives. The synthetic pathway can be summarized as follows:

  • Formation of Thiazole Ring : Reaction between appropriate thioketones and α-bromo ketones.
  • Acetamide Formation : Coupling with acetic anhydride.
  • Indole Attachment : N-methylation followed by substitution reactions with indole derivatives.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives against various bacterial strains using microdilution methods:

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound 10.230.47E. cloacae
Compound 20.170.23E. coli
Compound 30.70>3.75B. cereus

The most active compounds showed MIC values ranging from 0.170.17 to 0.700.70 mg/mL against sensitive bacterial strains like E. coli and B. cereus, indicating that modifications in the thiazole structure can enhance antibacterial efficacy .

Anti-inflammatory Activity

In addition to antimicrobial properties, derivatives of this compound have been investigated for their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
Compound A19.4542.10
Compound B26.0431.40

The results indicated that certain substitutions on the thiazole ring significantly enhance anti-inflammatory activity by reducing the production of prostaglandins .

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Studies have shown that:

  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity.
  • Indole Moiety : The incorporation of indole increases interaction with biological targets due to its planar structure which facilitates stacking interactions.

The optimal combination of these features can lead to enhanced potency against various biological targets.

Case Studies

Several case studies have documented the successful application of similar thiazole derivatives in medicinal chemistry:

  • Antimicrobial Efficacy : A study reported that a related thiazole derivative exhibited potent activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents.
  • Cancer Research : Another investigation highlighted the anticancer properties of thiazole derivatives, where compounds demonstrated significant cytotoxicity against various cancer cell lines.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C22H21N3O3S/c1-25-10-9-16-17(5-4-6-18(16)25)24-21(26)12-15-13-29-22(23-15)14-7-8-19(27-2)20(11-14)28-3/h4-11,13H,12H2,1-3H3,(H,24,26)

InChI Key

VQSBOCXULZYYLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.